

Application Note: A Scalable and Efficient Synthesis of (S)-t-BuPyOx Ligand

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Compound of Interest

Compound Name: *Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate*

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Introduction

(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx, is a valuable chiral pyridinooxazoline (PyOx) ligand extensively utilized in asymmetric catalysis.^[1] ^[2] Its applications span a range of enantioselective transformations, making it a critical tool for researchers in academia and the pharmaceutical industry. However, previous synthetic routes to (S)-t-BuPyOx have often been plagued by inconsistent yields and laborious purification methods, hindering its accessibility for large-scale applications.^[1]^[3]^[4] This application note details a robust, scalable, and cost-effective three-step synthesis of (S)-t-BuPyOx, starting from readily available and inexpensive picolinic acid, achieving a 64% overall yield.^[1]^[3] This procedure is designed to be amenable to multi-gram scale synthesis, ensuring a reliable supply of the ligand for research and development.^[1]

Overall Synthetic Scheme

The optimized synthetic route is a three-step process commencing with the amidation of picolinic acid with (S)-tert-leucinol to yield the corresponding amide alcohol. Subsequent chlorination of the alcohol followed by a base-mediated cyclization affords the final (S)-t-BuPyOx ligand.

Data Presentation

Table 1: Optimization of the Amidation of Picolinic Acid with (S)-tert-leucinol[1]

| Entry | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
|-------|---------------------|------|---------------------------------|------------------|----------|--------------------|
| 1 | SOCl ₂ | NMM | CH ₂ Cl ₂ | 0 to rt | 18 | 75 |
| 2 | (COCl) ₂ | NMM | CH ₂ Cl ₂ | 0 to rt | 18 | 78 |
| 3 | DPCP | NMM | CH ₂ Cl ₂ | 0 to rt | 18 | 92 |

Abbreviations: NMM = N-methylmorpholine, DPCP = diphenyl chlorophosphate, rt = room temperature.

Table 2: Optimization of the Cyclization of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide[5]

| Entry | Conditions | R | Temperature (°C) | Base | Time (h) | Yield (%) |
|-------|---|-----|------------------|-------------------|----------|-----------|
| 1 | MsCl, Et ₃ N, CHCl ₃ | OMS | 0 to 40 | Et ₃ N | 12 | N.D. |
| 2 | TsCl, DMAP, Et ₃ N, ClCH ₂ CH ₂ Cl | OTs | 0 to 80 | Et ₃ N | 12 | N.D. |
| 3 | SOCl ₂ | Cl | rt | DABCO | 18 | 38 |
| 4 | SOCl ₂ | Cl | 50 | DBU | 12 | 59 |
| 5 | SOCl ₂ | Cl | 0 to 50 | NaH, THF | 18 | 60 |
| 6 | SOCl ₂ | Cl | 50 | KOH/MeO H | 11 | 62 |
| 7 | SOCl ₂ | Cl | 50 | NaOMe/Me OH | 3 | 72 |

Abbreviations: MsCl = Methanesulfonyl chloride, TsCl = Tosyl chloride, DMAP = 4-Dimethylaminopyridine, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, N.D. = Not Determined.

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide[1]

- To a 200 mL round-bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), 50 mL of CH₂Cl₂, and N-methylmorpholine (3.03 g, 30.0 mmol, 1.50 equiv).
- Cool the resulting mixture to 0 °C in an ice bath.

- Slowly add diphenyl chlorophosphate (5.37 g, 20.0 mmol, 1.00 equiv) to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour.
- In a separate flask, dissolve (S)-tert-leucinol (2.34 g, 20.0 mmol, 1.00 equiv) in 20 mL of CH_2Cl_2 .
- Add the (S)-tert-leucinol solution to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 18 hours.
- Quench the reaction by adding 50 mL of saturated aqueous NaHCO_3 solution.
- Separate the organic layer and extract the aqueous layer with CH_2Cl_2 (3 x 50 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the title compound as a white solid.

Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride[1]

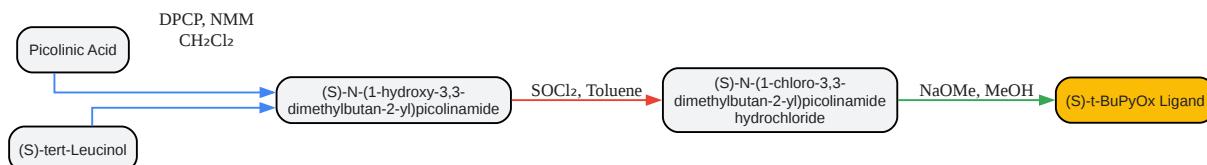
- In a 500 mL 3-neck round-bottom flask equipped with a stir bar, suspend the amide alcohol from Step 1 (8.89 g, 40.0 mmol, 1.00 equiv) in toluene (140 mL).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add thionyl chloride (8.56 g, 72.0 mmol, 1.80 equiv) to the cooled suspension.
- Stir the reaction mixture at room temperature for 1 hour.
- Heat the reaction mixture to 50 °C and stir for an additional 11 hours.
- Cool the mixture to room temperature, which should result in the precipitation of a white solid.

- Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield the hydrochloride salt.

Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole[1]

- Charge a 500 mL 3-neck round-bottom flask with a stir bar and the amide chloride hydrochloride salt from Step 2 (10.26 g, 37.0 mmol, 1.00 equiv).
- Add methanol (100 mL) to the flask.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a 25% solution of sodium methoxide in methanol until the pH of the solution is approximately 11.
- Stir the reaction mixture at room temperature for 3 hours.
- Concentrate the reaction mixture under reduced pressure.
- Partition the residue between water (100 mL) and CH₂Cl₂ (100 mL).
- Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes containing 1% triethylamine) to afford the (S)-t-BuPyOx ligand as a colorless oil.

Workflow and Pathway Diagrams

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Caption: Synthetic workflow for the scalable synthesis of (S)-t-BuPyOx.

Conclusion

The described three-step synthesis provides a reliable and scalable method for producing the valuable (S)-t-BuPyOx ligand.^{[1][2]} This protocol utilizes inexpensive starting materials and optimized reaction conditions to achieve a high overall yield, making the ligand more accessible for applications in asymmetric catalysis and drug development.^[1] The detailed experimental procedures and quantitative data presented herein offer a clear guide for researchers to implement this efficient synthesis in their laboratories.

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